(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(DIETHYLAMINO)PROPYL]PROP-2-ENAMIDE
Overview
Description
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(DIETHYLAMINO)PROPYL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring and a diethylamino propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(DIETHYLAMINO)PROPYL]PROP-2-ENAMIDE typically involves multiple steps, including the formation of the benzodioxole ring and the attachment of the diethylamino propyl group. Common synthetic routes may involve the use of reagents such as benzaldehyde derivatives, diethylamine, and various catalysts to facilitate the reactions. Reaction conditions often include controlled temperatures, specific solvents, and purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(DIETHYLAMINO)PROPYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(DIETHYLAMINO)PROPYL]PROP-2-ENAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(DIETHYLAMINO)PROPYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Steviol Glycoside: A compound responsible for the sweet taste of Stevia leaves.
Uniqueness
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(DIETHYLAMINO)PROPYL]PROP-2-ENAMIDE is unique due to its specific structural features, such as the benzodioxole ring and the diethylamino propyl group. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-19(4-2)11-5-10-18-17(20)9-7-14-6-8-15-16(12-14)22-13-21-15/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,18,20)/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPYPBLKSFPWTP-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C=CC1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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